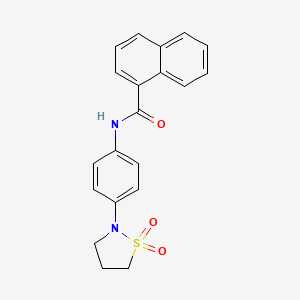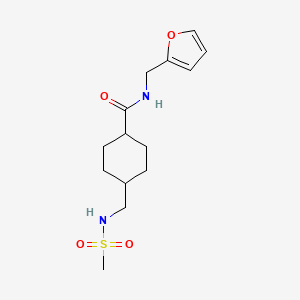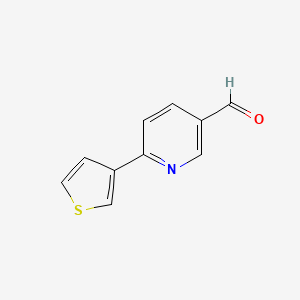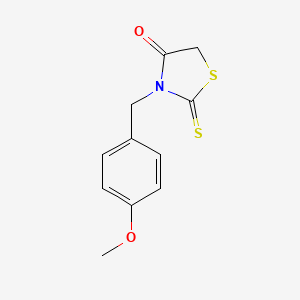
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide” are not documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, specific physical and chemical properties for “this compound” are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Pharmacological Screening and Antinociceptive Activities
Compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide have been synthesized and evaluated for their pharmacological properties. A study by Al-Khamees et al. (1990) synthesized a series of 3-(4-antipyryl)-2-arylthiazolidin-4-one derivatives, revealing significant antinociceptive and spasmolytic activities, suggesting potential applications in pain and spasm management without local anaesthetic activity or significant cardiovascular effects (Hamad A. Al-Khamees et al., 1990).
Anticancer Potential
Derivatives of naphthoquinone, which share the naphthyl motif with this compound, have been synthesized and shown potent cytotoxic activities against various human cancer cell lines, including A549, HeLa, and MCF-7. This indicates the structural potential for cancer therapy applications, highlighting the importance of the naphthyl group in enhancing cytotoxic activity (P. Ravichandiran et al., 2019).
Antibacterial Activity
The novel antibacterial activities of 8-chloroquinolone derivatives, which feature substituted phenyl groups similar to the one in the query compound, demonstrate the utility of such structural motifs in designing potent antibacterial agents. These compounds have shown exceptional potency against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics (Y. Kuramoto et al., 2003).
Antioxidant and Enzyme Inhibition
Compounds with the thiazolidinone ring, similar to the query compound, have been investigated for their antioxidant properties and enzyme inhibition capabilities. A study by Skrzypek et al. (2022) on benzoxazole and naphthoxazole analogs revealed potential in treating Alzheimer's disease (AD) and cancer due to their broad spectrum of biological potency, including antioxidant properties and enzyme inhibition, specifically targeting cholinesterases (A. Skrzypek et al., 2022).
Small Molecule Analysis and Imaging
N-phenyl-2-naphthylamine, sharing the phenyl-naphthyl component, was developed as a novel matrix for the analysis and imaging of small molecules by MALDI-TOF MS. This application underscores the potential use of related compounds in analytical chemistry and biomedical research for the detailed analysis and spatial distribution of small molecules in biological samples (Huihui Liu et al., 2018).
Safety and Hazards
The safety and hazards of a compound are typically determined through laboratory testing and include information on toxicity, flammability, and environmental impact. Unfortunately, specific safety and hazard information for “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide” is not available in the current literature .
Wirkmechanismus
Target of Action
The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and the initiation of DNA replication.
Mode of Action
It is believed that the compound interacts with its target, cdk2, and inhibits its activity . This inhibition could lead to a halt in the cell cycle progression, preventing cells from entering the S phase and initiating DNA replication.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest. This can have downstream effects on cellular proliferation and growth.
Result of Action
The result of the action of this compound is the inhibition of cell cycle progression . By inhibiting CDK2, the compound can prevent cells from entering the S phase of the cell cycle, which can lead to a decrease in cellular proliferation and growth.
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-20(19-8-3-6-15-5-1-2-7-18(15)19)21-16-9-11-17(12-10-16)22-13-4-14-26(22,24)25/h1-3,5-12H,4,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZMUVMPTZIRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Chloro-6-methylpyridine-3-sulfonamido)benzoyl]piperidine-4-carboxamide](/img/structure/B2982765.png)
![2-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982766.png)
![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)
![2-(3,4-dimethylphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2982771.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2982772.png)
![2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2982774.png)


![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982780.png)

![ethyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2982784.png)
